molecular formula C12H20N2O B13247139 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol

4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol

Cat. No.: B13247139
M. Wt: 208.30 g/mol
InChI Key: PKSTYKFILUAHEQ-UHFFFAOYSA-N
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Description

4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol is a complex organic compound that features a cyclohexane ring substituted with a hydroxyl group and an amino group linked to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.

    Alkylation: The pyrrole ring is then alkylated using a suitable alkylating agent to introduce the 1-methyl group.

    Amination: The alkylated pyrrole is reacted with cyclohexanone in the presence of a reducing agent to form the desired amino alcohol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexanone.

    Reduction: Formation of 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexane.

    Substitution: Formation of 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexyl chloride or bromide.

Scientific Research Applications

4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interactions of amino alcohols with biological systems, including enzyme inhibition and receptor binding.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased flexibility or improved thermal stability.

Mechanism of Action

The mechanism of action of 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.

    4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexane: Similar structure but without the hydroxyl group.

    4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexyl chloride: Similar structure but with a chloride substituent instead of a hydroxyl group.

Uniqueness

The presence of both a hydroxyl group and an amino group linked to a pyrrole ring makes 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol unique

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

4-[(1-methylpyrrol-2-yl)methylamino]cyclohexan-1-ol

InChI

InChI=1S/C12H20N2O/c1-14-8-2-3-11(14)9-13-10-4-6-12(15)7-5-10/h2-3,8,10,12-13,15H,4-7,9H2,1H3

InChI Key

PKSTYKFILUAHEQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC2CCC(CC2)O

Origin of Product

United States

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